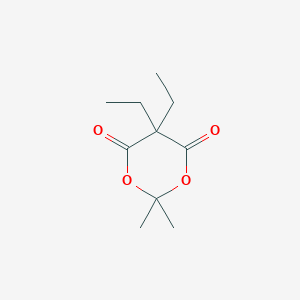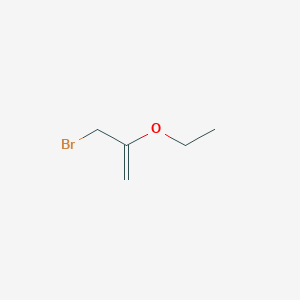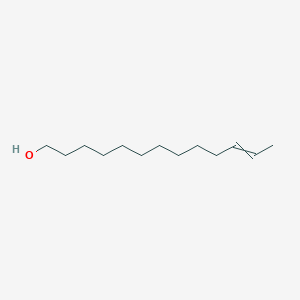![molecular formula C5H8O3S B14682821 Acetic acid, [(2-oxopropyl)thio]- CAS No. 33691-97-3](/img/structure/B14682821.png)
Acetic acid, [(2-oxopropyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(2-oxopropyl)thio]- is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, [(2-oxopropyl)thio]- can be synthesized through several methods. One common approach involves the reaction of acetic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetic acid, [(2-oxopropyl)thio]- often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(2-oxopropyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The thioester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetic acid, [(2-oxopropyl)thio]- can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Applications De Recherche Scientifique
Acetic acid, [(2-oxopropyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of acetic acid, [(2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid, [(2-oxopropyl)thio]- include other thioesters and thiol-containing compounds, such as thioacetic acid and thiolacetic acid .
Uniqueness
What sets acetic acid, [(2-oxopropyl)thio]- apart from similar compounds is its specific structure and reactivity. The presence of the oxopropyl group confers unique chemical properties that make it valuable for specific applications in research and industry .
Conclusion
Acetic acid, [(2-oxopropyl)thio]- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
33691-97-3 |
|---|---|
Formule moléculaire |
C5H8O3S |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-(2-oxopropylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8O3S/c1-4(6)2-9-3-5(7)8/h2-3H2,1H3,(H,7,8) |
Clé InChI |
QHNOJBXNPFOXSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)


![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)

![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)

![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
